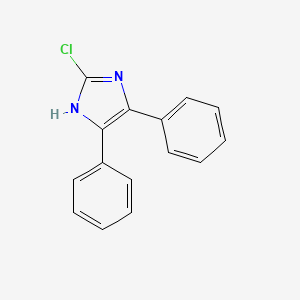

![molecular formula C20H15FN2O3S2 B2536116 N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide CAS No. 895469-91-7](/img/structure/B2536116.png)

N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide” is a chemical compound . It is a derivative of benzothiazole, a heterocyclic compound that is a privileged scaffold in the field of synthetic and medicinal chemistry . Benzothiazole derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives has received much attention due to their extensive significance in pharmaceutical chemistry . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Molecular Structure Analysis

The molecular formula of “this compound” is C14H9F3N4OS . Its average mass is 338.308 Da and its monoisotopic mass is 338.044922 Da .Chemical Reactions Analysis

Benzothiazole derivatives are highly reactive molecules and are extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm3, an index of refraction of 1.729, molar refractivity of 83.0±0.3 cm3, and a molar volume of 208.1±3.0 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

Synthesis and Computational Studies

N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide is a compound with potential applications in medicinal chemistry. Research has focused on its synthesis and anticonvulsant activity, with some derivatives demonstrating significant potential. For example, compounds linked via a phenyl ring to a benzothiazole moiety have been synthesized and tested for their anticonvulsant potential in mice, revealing promising results in the maximal electroshock (MES) model. Computational studies have also supported these findings, showing that certain derivatives exhibit strong binding affinities to target proteins due to hydrogen bond interactions (Khokra et al., 2019).

Luminescent Properties for White Light Emission

The luminescent properties of benzothiazole derivatives, including those similar in structure to this compound, have been investigated for their potential application in white light emission. Studies have found that certain benzothiazole derivatives can exhibit different emission regions, contributing to the production of white light when combined in a polymer matrix. This research provides a basis for developing white-light emitting devices using structurally-similar compounds (Lu et al., 2017).

Antitumor Activities

Novel 2-(4-aminophenyl)benzothiazoles, related in structure to this compound, have shown highly selective and potent antitumor properties both in vitro and in vivo. These compounds undergo bioactivation by cytochrome P450 1A1, leading to their potent antitumor effects. This research emphasizes the potential of benzothiazole derivatives in cancer therapy, highlighting their mechanism of action and the importance of metabolic activation for their antitumor efficacy (Bradshaw et al., 2002).

Antimicrobial and Anticancer Agents

Benzothiazole derivatives have also been evaluated for their antimicrobial and anticancer activities. Synthesis of novel compounds incorporating the benzothiazole moiety has led to findings of significant antimicrobial activity against various pathogens. Additionally, some derivatives have been tested for their potential as anticancer agents, showing promising results in preliminary screenings (Sathe et al., 2011).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiproliferative activity against prostate cancer cell lines . This suggests that the compound might interact with targets involved in cell proliferation and growth, such as various enzymes and receptors.

Mode of Action

This could lead to changes in cellular processes such as cell growth and division .

Biochemical Pathways

Given its potential antiproliferative activity, it may affect pathways related to cell cycle regulation and apoptosis .

Result of Action

Based on its potential antiproliferative activity, it may lead to inhibition of cell growth and induction of cell death in certain cancer cell lines .

Future Directions

The future directions in the research of benzothiazole derivatives like “N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide” involve the development of more potent biologically active benzothiazole-based drugs . The synthesis of C2-substituted benzothiazoles has received much attention, and a number of drugs containing the benzothiazole core are commercially used to treat different pathologies .

properties

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN2O3S2/c21-14-6-8-15(9-7-14)28(25,26)12-11-18(24)23-20-22-17-10-5-13-3-1-2-4-16(13)19(17)27-20/h1-10H,11-12H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHFXFHQNZDBNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-1-[(4-fluorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2536033.png)

![5-Bromo-2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2536035.png)

![Methyl 2-[6-(3,5-dimethylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2536036.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2536037.png)

![(1S,2R,5R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2536038.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)urea](/img/structure/B2536046.png)

![4-((1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2536048.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2,5-dichlorobenzoate](/img/structure/B2536049.png)

![(2-Fluorophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2536050.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2536054.png)